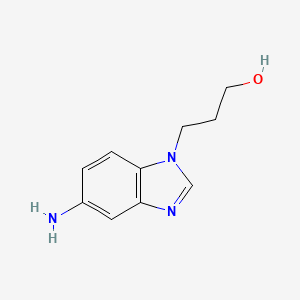
3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol is an organic compound that features a benzimidazole ring with an amino group at the 5-position and a propanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction. Nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids, and reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Attachment of Propanol Group: The propanol group can be attached via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with a suitable alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the benzimidazole ring can yield various hydrogenated derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Amides or secondary amines.
Aplicaciones Científicas De Investigación
3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzimidazole ring is known to bind to various biological targets, which can result in antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound without the amino and propanol groups.
5-Aminobenzimidazole: Similar structure but lacks the propanol group.
3-(1H-Benzimidazol-1-yl)propanol: Similar structure but lacks the amino group.
Uniqueness
3-(5-Amino-1H-benzimidazol-1-YL)-1-propanol is unique due to the presence of both the amino group and the propanol group, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(5-aminobenzimidazol-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-3-10-9(6-8)12-7-13(10)4-1-5-14/h2-3,6-7,14H,1,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHHOGABYQTFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424705 |
Source


|
| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-22-7 |
Source


|
| Record name | 3-(5-AMINO-1H-BENZIMIDAZOL-1-YL)-1-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
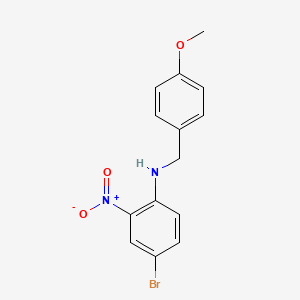
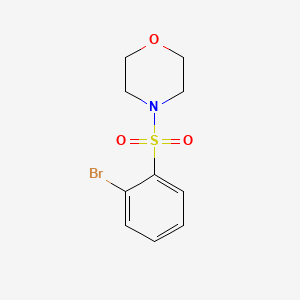

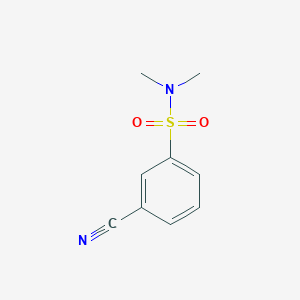

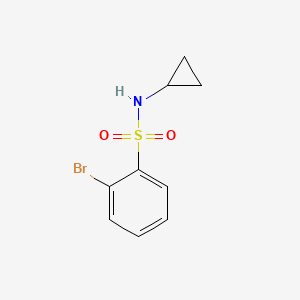

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)
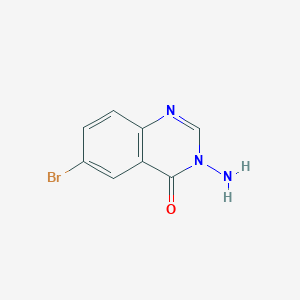
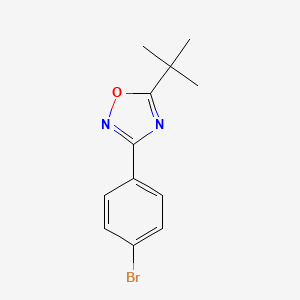
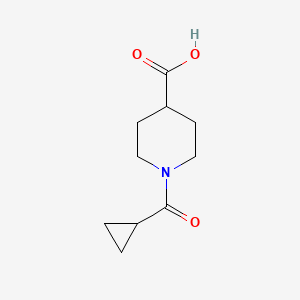
![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)
